2-(Benzyloxy)-4-bromoaniline
Overview
Description
The compound “2-(Benzyloxy)-4-bromoaniline” likely contains a benzene ring due to the presence of the term “benzyloxy”. This suggests that it may have properties similar to other aromatic compounds . The “benzyloxy” group is a common protecting group in organic chemistry, often used to shield an alcohol group during a chemical reaction .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . The bromoaniline part might be synthesized through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring, due to the “benzyloxy” group, and an amine group (-NH2) attached to the benzene ring . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, compounds with a benzyloxy group are often solid at room temperature .Scientific Research Applications
Chemical Reactions and Synthesis
2-(Benzyloxy)-4-bromoaniline is involved in various chemical reactions and synthesis processes. For example, an unexpected rearrangement of 2-bromoaniline under alkylation conditions led to the migration of bromine from the 2- to the 4-aryl position. This study highlights the importance of choosing the right reagents in alkylation reactions of electron-rich bromo- and iodoanilines (Barraza & Denmark, 2017). Moreover, this compound serves as a key intermediate in various synthetic routes. For instance, it plays a crucial role in the synthesis of formazan derivatives (Türkoğlu & Cinar, 2017) and in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen (Qiu et al., 2009).
Pharmaceutical and Agrochemical Applications
The compound finds applications in the pharmaceutical and agrochemical sectors. A notable example is its use in the synthesis of aldimines and 4-thiazolidinones, which have been tested for their fungitoxic properties against phytopathogenic fungi (Sandhar et al., 2008). Additionally, this compound derivatives are used in synthesizing benzylideneaniline compounds with potential nonlinear optical properties and biological activities (Subashini et al., 2021).
Material Science
In material science, this compound plays a role in the synthesis and characterization of novel compounds. For instance, it's used in the synthesis of β-phenylcinnamaldehyde-4-bromoaniline, a compound with specific crystal structure and interactions (Khalaji & Harrison, 2008). The compound also contributes to the study of high-spin cationic states in all-para-brominated oligo(N-phenyl-m-aniline)s (Ito et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromo-2-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZGIUVZRLWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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